Sodium [1,1'-biphenyl]-4-sulfinate
Description
Properties
Molecular Formula |
C12H9NaO2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
sodium;4-phenylbenzenesulfinate |
InChI |
InChI=1S/C12H10O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14);/q;+1/p-1 |
InChI Key |
ZCOLEKULGWLSNN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Methodologies for Biphenyl Sulfinate Synthesis
Solvent Selection and Reaction Stoichiometry
The condensation of benzyl ester derivatives with sodium aldehyde in dimethylformamide (DMF) represents a cornerstone of biphenyl sulfinate synthesis. Patent CN102126991A details a molar ratio of 1:2–2.3 for benzyl ester to sodium aldehyde, with DMF serving as both solvent and reaction medium. This stoichiometry ensures complete dissolution of reactants at 100–120°C, followed by a 30–40-minute incubation period to pre-activate intermediates. The use of DMF enhances reaction homogeneity and prevents premature precipitation, critical for maintaining sulfinate stability during subsequent steps.
Sodium Methoxide Catalysis and Temperature Profiling
Post-incubation, sodium methoxide solution is introduced under controlled cooling (40–45°C) to catalyze the sulfination reaction. Patent CN103755601A highlights the preparation of a 30% sodium methoxide solution in DMF, which is dripped into the reaction mixture over 6–13 hours. This gradual addition mitigates exothermic side reactions, ensuring consistent sulfinate formation. Embodiments from both patents demonstrate that maintaining temperatures at 50–55°C during catalysis optimizes reaction completion within 3–3.5 hours, with yields exceeding 98.4%.
Table 1: Comparative Reaction Parameters for Condensation Steps
Distillation and Solvent Recovery Processes
Methanol-DMF Azeotrope Separation
Following condensation, the reaction mixture undergoes distillation to recover DMF and methanol, which form a low-boiling azeotrope. Patent CN102126991A specifies heating to 150–200°C under reduced pressure, enabling efficient separation via rectification towers. This step achieves >95% solvent recovery, reducing raw material costs and environmental impact. The residual DMF-free mixture is then subjected to brine-induced crystallization, where saturated sodium chloride solution precipitates the crude sulfinate product.
Temperature-Controlled Crystallization
Post-distillation, the crude product is dissolved in water and cooled to 8–15°C to initiate crystallization. Embodiment 5 of CN102126991A reports that cooling to 8°C maximizes sulfinate yield (98.7%) while minimizing sodium chloride co-precipitation. Subsequent filtration and washing with cold methanol remove residual salts, yielding a purity of 98.5–99.2% after activated carbon treatment.
Optimization of Reaction Parameters for Industrial Scalability
Impact of Sodium Aldehyde Stoichiometry
Variations in sodium aldehyde molar ratios significantly influence sulfinate purity. As shown in Table 1, increasing the benzyl ester:sodium aldehyde ratio from 1:2 to 1:2.3 (CN102126991A, Embodiment 5) reduces byproduct formation by 12%, attributed to complete consumption of the benzyl ester intermediate. However, excess sodium aldehyde (>2.3 mol) risks sulfinate over-sulfonation, necessitating precise stoichiometric control.
Catalysis Duration and Yield Correlation
Extended catalysis durations (12–13 hours) in CN102126991A protocols yield higher-purity sulfinate (98.6%) compared to shorter 6-hour cycles (98.4%) in CN103755601A. This discrepancy underscores the trade-off between reaction speed and product quality, with longer cycles favoring thermodynamic over kinetic control.
Table 2: Yield and Purity Across Embodiments
| Patent | Embodiment | Yield (%) | Purity (%) | Cooling Temp (°C) |
|---|---|---|---|---|
| CN102126991A | 1 | 98.5 | 98.6 | 12 |
| CN102126991A | 3 | 98.7 | 98.8 | 13 |
| CN102126991A | 5 | 98.7 | 99.2 | 8 |
| CN103755601A | 1 | 98.4 | 98.5 | 10 |
Chemical Reactions Analysis
Types of Reactions: Sodium [1,1’-biphenyl]-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical conditions involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Results in various substituted biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Sodium [1,1'-biphenyl]-4-sulfinate is widely utilized in organic synthesis as a sulfonating agent. It is particularly effective in the following applications:
- Preparation of Sulfonamides : The compound serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals. For instance, it has been used to synthesize selective sodium channel inhibitors that target pain pathways .
- Functionalization of Aromatic Compounds : It facilitates the introduction of sulfonate groups into aromatic compounds, enhancing their reactivity for further transformations.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Drug Development : Research indicates that compounds derived from this compound exhibit enhanced pharmacokinetic properties. For example, modifications of this compound have led to the development of drugs with improved efficacy against pain and inflammation .
- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and drug interactions .
Materials Science
This compound finds applications in materials science due to its stability and reactivity:
- Polymer Chemistry : It is used as a polymerization initiator or modifier in the production of specialty polymers with specific properties, such as improved thermal stability and mechanical strength.
- Dye Manufacturing : The compound is involved in the synthesis of various dyes and pigments that are used in textiles and coatings .
Case Study 1: Drug Development
A notable case study involved the development of a novel analgesic based on modifications of this compound. Researchers found that incorporating this sulfonate group into the molecular structure significantly enhanced the drug's potency and metabolic stability compared to traditional analgesics. This study highlights the compound's role in optimizing drug candidates for clinical use.
Case Study 2: Environmental Impact Assessment
A comprehensive assessment was conducted on the environmental impact of this compound and its derivatives. The study revealed that while the compound exhibits low toxicity at standard exposure levels, prolonged exposure can lead to bioaccumulation in aquatic systems. This finding underscores the importance of monitoring its use in industrial applications .
Data Tables
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Sulfonamide synthesis | Enhanced efficacy in pharmaceuticals |
| Medicinal Chemistry | Drug development | Improved pharmacokinetics |
| Materials Science | Polymer modification | Increased thermal stability |
| Dye Manufacturing | Production of textile dyes | High colorfastness and stability |
Mechanism of Action
The mechanism of action of sodium [1,1’-biphenyl]-4-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the biphenyl moiety provides a stable aromatic system that can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Sodium Trifluoromethanesulfonate ($\text{CF}3\text{SO}2\text{Na}$)
- Structure : Trifluoromethylsulfonate group ($-\text{SO}2\text{CF}3$) with sodium counterion.
- Reactivity : Used in trifluoromethylthiolation reactions with biphenyl derivatives under mild conditions (DCM, $ \text{Tf}_2\text{O} $), yielding [1,1'-biphenyl]-4-yl(trifluoromethyl)sulfane derivatives (65–82% yields).
- Key Difference : The electron-withdrawing $-\text{CF}_3$ group enhances electrophilicity, whereas the biphenyl group in sodium [1,1'-biphenyl]-4-sulfinate provides steric bulk and extended conjugation .
Sodium 4-Methylbenzenesulfinate
- Structure : Methyl-substituted benzene sulfinate.
- Reactivity : Employed in palladium-catalyzed desulfinative cross-coupling reactions (e.g., with aryl halides) under microwave conditions.
- Key Difference : The methyl group offers mild electron-donating effects, contrasting with the biphenyl group’s electron-delocalizing properties. Reaction yields and catalytic efficiency may vary due to steric hindrance in biphenyl derivatives .
[1,1'-Biphenyl]-4-carbaldehyde
- Structure : Biphenyl core with an aldehyde group at the 4-position.
- Reactivity : Precursor for nitrone synthesis (e.g., BPMNs 1–3) via condensation with hydroxylamines.
- Key Difference : The sulfinate group in this compound enables nucleophilic substitution or coupling reactions, unlike the aldehyde’s electrophilic reactivity .
Sodium 1-Octanesulfonate
- Structure : Linear alkyl sulfonate ($ \text{C}8\text{H}{17}\text{SO}_3\text{Na} $).
- Application : Used in buffer solutions for chromatography (e.g., pH 4.6 with sodium acetate).
- Key Difference : The hydrophobic alkyl chain promotes micelle formation, while the biphenyl group in this compound enhances aromatic stacking and solubility in organic solvents .
Data Table: Comparative Properties
Mechanistic and Electronic Considerations
- Electronic Effects : The sulfinate group’s electron-withdrawing nature is moderated by the biphenyl ring’s conjugation, enabling balanced reactivity in cross-coupling reactions. In contrast, $-\text{CF}_3$ in trifluoromethanesulfonate strongly withdraws electrons, favoring electrophilic pathways .
- Solubility: Biphenyl derivatives exhibit lower aqueous solubility than alkyl sulfinates but better solubility in organic media, facilitating use in non-polar reaction systems .
Biological Activity
Sodium [1,1'-biphenyl]-4-sulfinate (CAS No. 131419-12-0) is an organosulfur compound characterized by a biphenyl structure with a sulfinic acid group (-SO₂Na) at the para position. This unique configuration imparts significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, environmental science, and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₉NaO₂S |
| Molecular Weight | 242.25 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
This compound exhibits biological activity primarily through its interaction with various enzymes and biological molecules. The sulfinic acid group enhances its reactivity, allowing it to act as a substrate for specific enzymes involved in metabolic processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics .
Cytotoxicity and Genotoxicity
Research indicates that this compound can induce cytotoxic effects in mammalian cells. In vitro studies have demonstrated that exposure to this compound results in the release of lactate dehydrogenase (LDH), indicating membrane damage and cell death . Furthermore, genotoxicity assessments have revealed that metabolites of this compound can cause DNA adduct formation and breaks in cellular DNA, particularly in urinary bladder tissues of rodents .
Case Studies on Toxicity
- Study on Rodents : In a long-term dietary study involving Fischer 344 rats, exposure to this compound at doses ranging from 0.7% to 2% resulted in significant incidences of urinary bladder tumors. The findings suggested a dose-dependent relationship between exposure levels and tumor development .
- In Vitro Assays : Various in vitro assays have been conducted to evaluate the cytotoxic effects on different cell lines. Results indicated that the compound's cytotoxicity varies based on the cell type and exposure duration, highlighting the importance of selecting appropriate models for toxicity testing .
Environmental Chemistry
This compound has potential applications in bioremediation due to its ability to facilitate oxidative desulfurization processes. This property allows for the conversion of sulfur-containing compounds into less toxic forms while maintaining carbon-carbon bonds intact.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent due to its interactions with metabolic pathways. Its ability to modulate enzyme activities may provide avenues for developing drugs targeting specific diseases or conditions related to enzyme dysfunctions .
Q & A
Basic Questions
Q. What are the common synthetic routes for Sodium [1,1'-biphenyl]-4-sulfinate, and how are reaction conditions optimized?
- Methodology : this compound is typically synthesized via sulfonation of biphenyl followed by neutralization. For example, 4-biphenylsulfonyl chloride (CAS 1623-93-4) can be reduced or reacted with sodium hydroxide under controlled pH. Reaction conditions (temperature, solvent, catalyst) are optimized using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor yield and purity. Key parameters include inert atmospheres (N₂) to prevent oxidation and precise stoichiometric control .
Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and carbon frameworks. For biphenyl derivatives, ¹H NMR typically shows resonances at δ 7.2–7.8 ppm for aromatic protons .
- Fourier Transform Infrared (FTIR) : Identifies sulfinate (S-O) stretches near 1050–1150 cm⁻¹ .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves crystal packing and bond lengths, with planar biphenyl systems showing dihedral angles <5° .
Q. How to prepare standardized solutions of this compound for analytical applications?
- Methodology : Dissolve the compound in degassed, deionized water to avoid oxidation. Adjust pH using acetate buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6 with glacial acetic acid). Filter through a 0.45 µm membrane and degas via sonication. Stability tests under refrigerated (4°C) conditions are recommended .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (Risk Phrase R22).
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate and dispose per UN 3077 (PG III) regulations .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity of this compound in synthetic applications?
- Methodology : Density Functional Theory (DFT) calculates electron density distributions and reaction pathways. For biphenyl sulfonates, HOMO-LUMO gaps predict electrophilic substitution sites (e.g., para positions). Studies on organotellurium biphenyl derivatives show <0.05 Å deviations between DFT-predicted and X-ray bond lengths, validating computational models .
Q. What strategies resolve discrepancies between experimental data and theoretical models in sulfinate derivatives?
- Methodology :
- Cross-Validation : Combine NMR, X-ray, and mass spectrometry (MS) to confirm structural assignments.
- Parameter Adjustment : Optimize DFT basis sets (e.g., B3LYP/6-311+G(d,p)) and include solvent effects (PCM model). For crystal structure mismatches, consider intermolecular forces (e.g., π-π stacking) not modeled in DFT .
Q. What are the challenges in functionalizing this compound, and how are they addressed?
- Methodology : The sulfinate group is prone to oxidation. Strategies include:
- Inert Conditions : Conduct reactions under N₂ or Ar.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites.
- Mild Reagents : Introduce trifluoromethylthiol (-SCF₃) groups using CF₃SO₂Na and Tf₂O at 25°C (65–82% yield) .
Q. How do crystallographic programs like SHELX assist in determining the structure of this compound derivatives?
- Methodology : SHELX refines X-ray data by modeling electron density maps and handling twinning or disorder. For example, SHELXL adjusts thermal parameters and occupancy rates for co-crystallized solvents. The program’s robustness with high-resolution data (<1.0 Å) ensures <5% R-factor discrepancies in biphenyl systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
